molecular formula C4H9N5O B2872039 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol CAS No. 147751-28-8

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol

Cat. No.: B2872039
CAS No.: 147751-28-8
M. Wt: 143.15
InChI Key: DWDAHUISFBDIKL-UHFFFAOYSA-N
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Description

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and materials science due to its functionalized 1,2,4-triazole core. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. Heterocycles containing the 1,2,4-triazole moiety are active ingredients in a variety of approved drugs, including antifungals such as fluconazole and itraconazole, and exhibit a range of promising biological properties such as antibacterial, antituberculosis, antiviral, and anticancer activities . Furthermore, 1,2,4-triazole derivatives have demonstrated significant activity against pathogenic fungi, with molecular docking studies suggesting 14α-demethylase (CYP51) as a probable fungal target . The compound's structure, featuring both an amino group on the triazole ring and a hydroxyl-terminated side chain, makes it a valuable synthon for further chemical transformations. It can serve as a key building block in combinatorial chemistry for constructing more complex molecular architectures, such as fused heterocyclic systems . This bifunctional nature also allows it to act as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers, contributing to the development of novel porous materials . Researchers value this compound for its potential in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or advanced functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDAHUISFBDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-1H-1,2,4-triazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Another method involves the use of aminoguanidine hydrochloride and ethylene glycol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired triazole derivative . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability . Additionally, the use of microwave irradiation has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Variations and Substituents

The compound’s key structural feature is the 5-amino-4H-1,2,4-triazol-3-yl group connected to ethanolamine. Analogous compounds differ in substituents, heterocyclic systems, or linker groups (Table 1).

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents/Linkers Key Structural Features Reference
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol Amino-ethanolamine linker 1,2,4-triazole with NH₂ and ethanol chain
2-((5-(4-Methoxyphenyl)-4-aryl-4H-1,2,4-triazol-3-yl)sulfanyl)-1-aryl(alkyl)ethan-1-ol Sulfanyl linker, aryl substituents Thioether linkage, methoxyphenyl groups
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone Sulfanyl linker, benzofuran moiety Thioether, aromatic benzofuran substituent
(E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol Quinoline-based ligand Quinoline ring, Schiff base structure
4-Phenyl-7-((5-((2-(2-hydroxyethoxy)ethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one Coumarin-glycoside hybrid Triazole-thioether, coumarin-glycoside

Physical and Chemical Properties

  • Solubility: The ethanolamine group in the target compound enhances polarity, favoring solubility in polar solvents (acetic acid, n-butanol) . Sulfanyl-linked derivatives (e.g., ) exhibit increased lipophilicity due to aromatic substituents.
  • Stability: Amino groups may confer susceptibility to oxidation, whereas sulfanyl-linked analogs (e.g., ) show greater stability under acidic conditions.

Biological Activity

The compound 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazole compounds are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring with an amino group and an ethanolamine moiety. This structure contributes to its solubility and ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

Studies indicate that the compound shows moderate to good activity against both Gram-positive and Gram-negative bacteria as well as some fungi .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

Cell Line IC50 (µM)
HeLa25
MCF730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The triazole ring can interact with enzyme active sites, potentially inhibiting their function.
  • Cell Membrane Disruption : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to cellular disruption.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various triazole derivatives including our compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound .
  • Anticancer Research : In a study focusing on breast cancer treatment, researchers found that administration of triazole derivatives led to reduced tumor size in animal models. The study attributed this effect to the induction of apoptosis mediated by increased ROS levels .

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